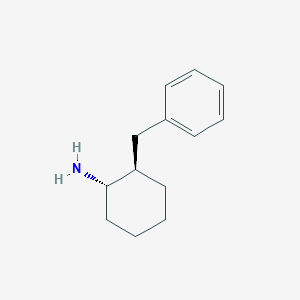

(1S,2R)-2-benzylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(1S,2R)-2-benzylcyclohexan-1-amine |

InChI |

InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m1/s1 |

InChI Key |

YOPIHDSNQOMRGC-OLZOCXBDSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)N |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination is another versatile method for preparing amines. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. While this method is widely used for synthesizing amines, achieving high stereoselectivity for chiral compounds like This compound requires careful selection of chiral auxiliaries or catalysts.

Analysis of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Uses chiral catalysts to hydrogenate unsaturated precursors. | High stereoselectivity, efficient. | Requires expensive chiral catalysts. |

| Reductive Amination | Involves reaction of aldehyde/ketone with amine and reducing agent. | Versatile, applicable to various amines. | Achieving high stereoselectivity can be challenging. |

| Resolution Techniques | Separates racemic mixtures into enantiomers. | Can be cost-effective for small-scale synthesis. | Often time-consuming and less efficient than asymmetric synthesis. |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-benzylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcyclohexanone, while reduction can produce different amine derivatives.

Scientific Research Applications

(1S,2R)-2-benzylcyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (1S,2R)-2-benzylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclohexane Amine Derivatives

Structural and Stereochemical Differences

The table below compares (1S,2R)-2-benzylcyclohexan-1-amine with key analogs identified in the evidence:

Key Comparative Insights

Substituent Effects

- Benzyl vs. Phenyl : The benzyl group in the target compound introduces greater steric bulk and lipophilicity compared to the phenyl group in (1R,2S)-2-phenylcyclohexan-1-amine HCl. This may enhance membrane permeability but reduce solubility in aqueous media .

- Halogen vs. In contrast, the methyl group in (1S,2S)-2-methylcyclohexan-1-amine offers minimal steric hindrance, favoring synthetic versatility .

Stereochemical Considerations

- The 1S,2R configuration of the target compound distinguishes it from analogs like (1R,2S)-2-phenylcyclohexan-1-amine HCl and (1R,2R)-2-methoxycyclohexan-1-amine. Stereochemistry impacts diastereomer-specific interactions, such as receptor selectivity or metabolic stability .

Physicochemical Properties

- Molecular Weight : The benzyl-substituted compound has the highest estimated molecular weight (~177.30 g/mol), reflecting its larger substituent. This contrasts with the lower weights of methyl- (113.20 g/mol) and methoxy-substituted (129.20 g/mol) analogs .

- Solubility : Hydrochloride salts (e.g., (1R,2S)-2-phenylcyclohexan-1-amine HCl) exhibit enhanced water solubility compared to free bases, a critical factor in drug formulation .

Q & A

Basic Research Question

- 1H/13C NMR : Assign spatial proximity of protons (e.g., benzyl vs. cyclohexyl groups) via coupling constants (J-values). Overlapping signals in crowded regions (e.g., cyclohexane ring) require 2D techniques like COSY or NOESY to confirm stereochemistry .

- X-ray Crystallography : Provides absolute configuration but requires high-purity single crystals .

- Mass Spectrometry : HRMS confirms molecular formula; tandem MS/MS differentiates isomers via fragmentation patterns.

Data Contradictions : Discrepancies between NMR and crystallography data may arise from dynamic equilibria (e.g., chair flipping in cyclohexane). Solutions include:

- Low-temperature NMR to "freeze" conformers.

- Cross-validation with vibrational circular dichroism (VCD) or optical rotation data .

Advanced Research Question : Machine learning models trained on chiral amine databases can predict spectral signatures, reducing ambiguity in stereochemical assignments.

How does the benzyl substituent in this compound influence its reactivity in asymmetric catalysis or drug design?

Advanced Research Question

The benzyl group impacts:

- Steric Effects : Hinders approach of reactants to the amine site, favoring enantioselective pathways in catalysis .

- Electronic Effects : Electron-donating benzyl groups modulate amine basicity, affecting binding affinity in enzyme inhibition studies .

- Pharmacophore Design : In medicinal chemistry, the benzyl moiety enhances lipophilicity and target engagement (e.g., CNS-targeting agents) .

Q. Methodology :

- Molecular Docking : Simulate interactions with catalytic pockets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

- Kinetic Isotope Effects (KIEs) : Quantify steric contributions by comparing reaction rates of deuterated vs. non-deuterated analogs.

What are the key challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Question

- Racemization Risk : Elevated temperatures during scale-up can reduce ee. Solutions include:

- Flow Chemistry : Precise temperature control and short residence times minimize thermal degradation .

- Enzymatic Catalysis : Lipases or transaminases for stereospecific transformations under mild conditions .

- Purification : Chromatography is impractical at scale. Alternatives:

- Crystallization-Driven Resolution : Optimize solvent systems to favor (1S,2R) crystal growth.

- Membrane-Based Separation : Chiral-selective membranes for continuous enantiomer enrichment.

Advanced Research Question

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data (e.g., IC50 values).

- DFT Calculations : Predict transition states for reactions involving derivatives, identifying substituents that stabilize intermediates.

- Molecular Dynamics (MD) : Simulate binding stability in protein targets (e.g., GPCRs) to optimize benzyl group positioning .

Case Study : Derivatives with electron-withdrawing groups (e.g., -CF3) show improved metabolic stability in liver microsome assays due to reduced CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.